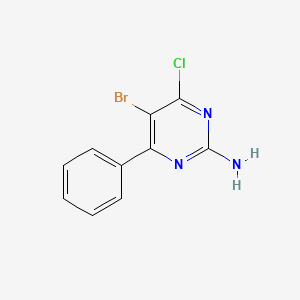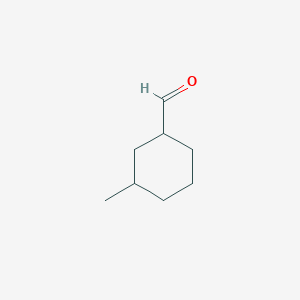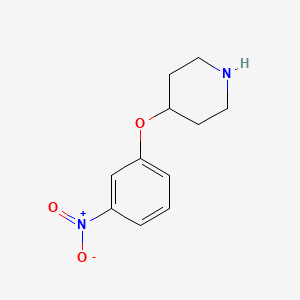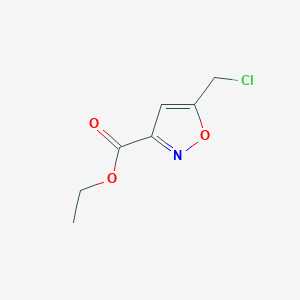
5-(4-丁氧基苯基)-1,3,4-噁二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗微生物和抗增殖活性
1,3,4-噁二唑,包括类似于5-(4-丁氧基苯基)-1,3,4-噁二唑-2-胺的衍生物,在抗微生物和抗增殖应用中显示出潜力。例如,某些1,3,4-噁二唑的N-曼尼希碱已经表现出对病原细菌和真菌的抑制活性,以及对各种癌细胞系的强大抗增殖活性 (Al-Wahaibi et al., 2021)。
用于神经系统疾病的酶抑制
类似于上述化合物的5-芳基-1,3,4-噁二唑已被探索作为乙酰胆碱酯酶和丁酰胆碱酯酶的潜在抑制剂。这些酶是治疗痴呆症和重症肌无力等疾病的靶点。一些衍生物已显示出中等抑制作用,表明它们具有潜在的治疗用途 (Pflégr et al., 2022)。
创新合成方法
已开发了用于1,3,4-噁二唑衍生物的创新合成方法,其中可能包括5-(4-丁氧基苯基)-1,3,4-噁二唑-2-胺。这些方法提供了合成全取代1,3,4-噁二唑衍生物的替代和高效途径,拓宽了药物化学应用的范围 (Ramazani & Rezaei, 2010)。
抗氧化和抗炎性能
一些1,3,4-噁二唑-2-胺的衍生物显示出显著的抗氧化和抗炎活性。这些发现突显了在治疗氧化应激和炎症病症方面使用这类化合物的潜力 (Sravya et al., 2019)。
抗癌潜力
特定的N-芳基-5-取代-1,3,4-噁二唑-2-胺类似物表现出显著的抗癌活性。这些化合物已在各种癌细胞系中进行了测试,表明它们在癌症治疗中具有潜力作为治疗剂 (Ahsan et al., 2014)。
作用机制
Target of Action
It is structurally similar to bufexamac, a non-steroidal anti-inflammatory drug (nsaid) used to treat skin conditions like atopic eczema and inflammatory dermatoses . Therefore, it may share similar targets and mechanisms of action.
Mode of Action
Based on its structural similarity to bufexamac, it may also act as an nsaid, reducing inflammation by inhibiting the production of prostaglandins
Biochemical Pathways
As an nsaid, it may influence the cyclooxygenase (cox) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation .
Result of Action
If it acts similarly to bufexamac, it may reduce inflammation and alleviate symptoms of skin conditions by inhibiting the production of prostaglandins .
安全和危害
The safety and hazards of “5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific properties. A similar compound, “4-Butoxyacetanilide”, is considered hazardous by the 2012 OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and respiratory irritation .
未来方向
生化分析
Biochemical Properties
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine has shown interactions with certain kinases, affecting cell signaling pathways .
Cellular Effects
The effects of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with COX enzymes involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .
Metabolic Pathways
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific transporters . The compound tends to accumulate in tissues with high lipid content, such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine affects its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .
属性
IUPAC Name |
5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIQQCJUWDVEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565338 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91643-58-2 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)






